4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde
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Overview
Description
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C22H36N2O2. It is known for its unique structure, which includes two dibutylamino groups attached to a benzene ring with two aldehyde groups at the 1 and 3 positions.
Preparation Methods
The synthesis of 4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde typically involves the reaction of 4,6-dinitrobenzene-1,3-dicarbaldehyde with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of nitro groups to amino groups. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to act as a light-harvesting material.
Biological Research: Its unique structure allows it to be used as a probe in biological studies, particularly in the detection of specific biomolecules.
Mechanism of Action
The mechanism of action of 4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. In optoelectronic applications, the compound’s ability to absorb and emit light is crucial. The dibutylamino groups enhance its electron-donating properties, which facilitate the transfer of electrons in electronic devices. In biological applications, the aldehyde groups can form covalent bonds with specific biomolecules, enabling their detection and analysis .
Comparison with Similar Compounds
4,6-Bis(dibutylamino)benzene-1,3-dicarbaldehyde can be compared with similar compounds such as:
4,6-Dihydroxybenzene-1,3-dicarbaldehyde: This compound has hydroxyl groups instead of dibutylamino groups, which affects its chemical reactivity and applications.
4,6-Dinitrobenzene-1,3-dicarbaldehyde: The presence of nitro groups makes this compound more reactive towards reduction reactions compared to the dibutylamino derivative.
The uniqueness of this compound lies in its combination of dibutylamino and aldehyde groups, which provide a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .
Properties
CAS No. |
848345-19-7 |
---|---|
Molecular Formula |
C24H40N2O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4,6-bis(dibutylamino)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C24H40N2O2/c1-5-9-13-25(14-10-6-2)23-18-24(22(20-28)17-21(23)19-27)26(15-11-7-3)16-12-8-4/h17-20H,5-16H2,1-4H3 |
InChI Key |
YPYNBVYFDRRYRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1C=O)C=O)N(CCCC)CCCC |
Origin of Product |
United States |
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